molecular formula C13H13N5O2 B2470929 N-(2,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1021206-70-1

N-(2,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2470929
CAS No.: 1021206-70-1
M. Wt: 271.28
InChI Key: YUEPLVRSTLQAIG-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and versatility in chemical synthesis.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

Future Directions

The future directions for the study of “N-(2,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” could involve a detailed investigation of its synthesis, structure, chemical reactivity, mechanism of action, physical and chemical properties, and safety profile. Given the reported biological activities of pyrazolines , it might also be interesting to explore its potential pharmacological applications.

Mechanism of Action

Target of Action

The primary targets of N-(2,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine are the CLK1 and DYRK1A kinases . These kinases are part of the Ser/Thr kinases family, which includes CDK5, GSK3, DYRK1A, CLK1, and CK1 . They play a crucial role in the regulation of various cellular processes and are involved in major diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases .

Mode of Action

This compound interacts with its targets, CLK1 and DYRK1A kinases, resulting in their inhibition . The compound shows interesting selectivity towards these kinases over other tested kinases . The detailed three-dimensional arrangement of the compound, established by a single-crystal X-ray diffraction, could be useful for designing new derivatives .

Biochemical Pathways

The inhibition of CLK1 and DYRK1A kinases by this compound affects various biochemical pathways. These kinases are implicated in various regulation processes, especially Alzheimer’s disease . .

Pharmacokinetics

It is noted that the compound’s degree of lipophilicity, ie, its affinity for a lipid environment, allows it to diffuse easily into the cells .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of CLK1 and DYRK1A kinases . This inhibition can potentially impact various cellular processes regulated by these kinases, leading to therapeutic effects in diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4-dimethoxyaniline with a pyrazolo[3,4-d]pyrimidine derivative in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize yield and cost-efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound with consistent quality .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazolo[3,4-d]pyrimidine core .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
  • 2-(2,4-dimethoxyphenyl)pyrimidin-4-amine
  • 4,6-diphenylpyrimidin-2-amine derivatives

Uniqueness

N-(2,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of the pyrazolo[3,4-d]pyrimidine core. This structure imparts distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2/c1-19-8-3-4-10(11(5-8)20-2)17-12-9-6-16-18-13(9)15-7-14-12/h3-7H,1-2H3,(H2,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUEPLVRSTLQAIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC2=NC=NC3=C2C=NN3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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